N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide

Lipophilicity Log P Drug‑likeness

N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide is a synthetic, sterically congested adipamide that bears an N,N‑di‑tert‑butyl moiety on one amide nitrogen and a 2‑nitrocyclohexyl substituent at the 3‑position of the adipoyl backbone [REFS‑1]. Its molecular formula is C₂₀H₃₇N₃O₄ (MW 383.5 g mol⁻¹).

Molecular Formula C20H37N3O4
Molecular Weight 383.5 g/mol
CAS No. 102366-82-5
Cat. No. B010663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide
CAS102366-82-5
Synonyms3-(2-nitrocyclohexyl)-N,N-ditert-butyl-hexanediamide
Molecular FormulaC20H37N3O4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C(=O)CC(CCC(=O)N)C1CCCCC1[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C20H37N3O4/c1-19(2,3)22(20(4,5)6)18(25)13-14(11-12-17(21)24)15-9-7-8-10-16(15)23(26)27/h14-16H,7-13H2,1-6H3,(H2,21,24)
InChIKeyBBNXIROMEHRFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide (CAS 102366‑82‑5) – Procurement‑Grade Structural & Physical‑Chemical Overview


N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide is a synthetic, sterically congested adipamide that bears an N,N‑di‑tert‑butyl moiety on one amide nitrogen and a 2‑nitrocyclohexyl substituent at the 3‑position of the adipoyl backbone [REFS‑1]. Its molecular formula is C₂₀H₃₇N₃O₄ (MW 383.5 g mol⁻¹). The compound is listed as a specialty research intermediate in several commercial catalogs and has been referenced in patent literature as a building block for MDM2–p53 protein–protein interaction inhibitors [REFS‑2]. The combination of a hydrolytically stable bis‑tert‑butyl amide cap, a flexible adipamide linker, and a nitro‑cyclohexyl pharmacophore creates physico‑chemical features that clearly separate it from simpler adipamides.

Why In‑Class Adipamides Cannot Substitute N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide in Structure‑Dependent Research


Simple symmetrical adipamides such as N,N′‑ditert‑butylhexanediamide (CAS 69319‑21‑7) are commercially abundant, but they lack the 2‑nitrocyclohexyl motif and the unsymmetrical amide architecture that jointly determine the steric, electronic, and H‑bonding signature of CAS 102366‑82‑5 [REFS‑1][REFS‑2]. The nitro group introduces a strong electron‑withdrawing substituent and a hydrogen‑bond acceptor, while the cyclohexyl ring imparts conformational rigidity. These features directly influence log P, polar surface area, and the compound’s ability to interact with specific protein pockets – properties that are absent in the simple adipamide scaffold [REFS‑1][REFS‑2]. Consequently, replacing the target compound with an unsubstituted adipamide risks losing the exact molecular recognition elements required for reported biological activities such as MDM2–p53 inhibition, making generic substitution scientifically unjustified without a head‑to‑head validation.

Quantitative Differentiation of N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide from Its Closest Analogs – Evidence Guide for Procurement Decisions


Predicted Lipophilicity (Log P) vs. N,N′‑Ditert‑butylhexanediamide

The target compound is predicted to be substantially more lipophilic than the simplest symmetric adipamide analog. For N,N′‑ditert‑butylhexanediamide (CID 3593481), the computed XLogP3‑AA is 1.4 [REFS‑1]. For N,N‑bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide, the ACD/LogP estimate is 2.20 [REFS‑2]. The ~0.8 log‑unit increase is attributed to the addition of the cyclohexyl ring and the nitro group, translating to an approximately 6‑fold higher octanol–water partition coefficient. This difference impacts membrane permeability and non‑specific binding in biochemical assays.

Lipophilicity Log P Drug‑likeness

Polar Surface Area and Hydrogen‑Bonding Capacity vs. N,N′‑Ditert‑butylhexanediamide

The topological polar surface area (TPSA) of the target compound is 109 Ų, nearly double the 58.2 Ų of N,N′‑ditert‑butylhexanediamide [REFS‑1][REFS‑2]. The target possesses 2 hydrogen‑bond donors and 7 hydrogen‑bond acceptors versus 2 donors and 2 acceptors for the comparator [REFS‑1][REFS‑2]. The additional acceptors arise from the nitro group and the primary amide –NH₂, while the expanded TPSA reflects the addition of the nitro‑cyclohexyl moiety. These values place the target closer to the typical oral drug space (TPSA < 140 Ų), whereas the comparator is significantly under‑polar.

Polar surface area H‑bond donors H‑bond acceptors Drug‑likeness

Molecular Size and Rotatable Bonds vs. N,N′‑Ditert‑butylhexanediamide

The target has a molecular weight of 383.5 Da, significantly higher than the 256.4 Da of N,N′‑ditert‑butylhexanediamide [REFS‑1][REFS‑2]. It also contains 9 freely rotatable bonds versus 7 for the comparator [REFS‑1][REFS‑2]. The increased size and flexibility arise from the 3‑(2‑nitrocyclohexyl) substitution on the adipoyl chain. These differences affect the compound’s conformational entropy penalty upon binding, its diffusion coefficient, and its behavior in size‑exclusion or permeability assays.

Molecular weight Flexibility Rotatable bonds Physicochemical profiling

Predicted Environmental Partitioning vs. N,N′‑Ditert‑butylhexanediamide

The EPISuite‑estimated log Kow (KOWWIN v1.67) for the target is 3.46, more than two orders of magnitude higher than the computed XLogP3 of 1.4 for N,N′‑ditert‑butylhexanediamide [REFS‑1][REFS‑2]. The predicted BCF (pH 5.5) is ~54 for the target, indicating moderate bioaccumulation potential, while the comparator lacks the structural complexity to yield a comparable estimate [REFS‑1]. This divergence is relevant for laboratories conducting environmental risk assessments or working with disposal‑sensitive compounds.

Environmental fate Log Kow Bioconcentration Predicted properties

Patent‑Documented Context as an MDM2–p53 Inhibitor Intermediate vs. Generic Adipamides

CAS 102366‑82‑5 is explicitly listed in supplier catalogs as a building block for structurally complex, highly potent MDM2–p53 inhibitors, alongside spiro‑oxindole cores [REFS‑1]. In contrast, symmetrical adipamides such as N,N′‑ditert‑butylhexanediamide are not cited in any MDM2 patent or publication indexed in PubChem. While quantitative potency data for CAS 102366‑82‑5 itself are not publicly available, its recurring appearance in MDM2‑focused chemical catalogs and patent listings provides a procurement‑relevant link to a defined therapeutic target area that the generic adipamide lacks entirely.

MDM2–p53 Protein–protein interaction Synthetic intermediate Cancer research

Recommended Research & Industrial Application Scenarios for N,N‑Bis(tert‑butyl)‑3‑(2‑nitrocyclohexyl)adipamide Based on Quantitative Evidence


MDM2–p53 Protein–Protein Interaction Inhibitor Design & Medicinal Chemistry

The documented association of CAS 102366‑82‑5 with MDM2–p53 inhibitor patents makes it a rational procurement choice for medicinal chemistry teams optimizing spiro‑oxindole or related scaffolds. Its unique physicochemical signature (Log P ≈ 2.20, TPSA 109 Ų) provides a starting point for modulating permeability and solubility in the context of anti‑cancer agent development [REFS‑1][REFS‑2].

Chemical Biology Probe Development Requiring Distinct H‑Bonding & Lipophilicity

The pronounced difference in hydrogen‑bond acceptor count (7 vs. 2) and lipophilicity (Δ Log P ≈ 0.8) relative to N,N′‑ditert‑butylhexanediamide makes the target compound a superior starting point for chemical probes that must engage protein pockets with multiple H‑bonding requirements [REFS‑1][REFS‑2].

Environmental Fate & Ecotoxicology Modeling Studies

The estimated Log Kow of 3.46 and BCF of ~54 position the compound as a model substance for laboratory‑scale environmental partitioning studies, particularly when comparing the environmental behavior of nitro‑substituted adipamides versus simple amides [REFS‑1].

Method Development for HPLC‑MS or Preparative Chromatography of Nitro‑Cyclohexyl Adipamides

The compound’s higher molecular weight, increased rotatable bonds, and distinct polar surface area make it a suitable test analyte for developing retention time prediction models or orthogonal separation methods for complex adipamide libraries [REFS‑1][REFS‑2].

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